2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid

Vue d'ensemble

Description

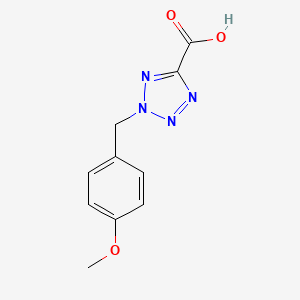

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid is an organic compound that features a tetrazole ring substituted with a 4-methoxybenzyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.

Introduction of the 4-Methoxybenzyl Group: This step often involves the use of 4-methoxybenzyl chloride or 4-methoxybenzyl alcohol in the presence of a base to form the desired substitution on the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Deprotonation and Functionalization

The tetrazole’s NH proton (pKa ≈ 4.5–5.0) is highly acidic, allowing deprotonation with strong bases like turbo Grignard reagents (e.g., i-PrMgCl·LiCl). This generates a nucleophilic intermediate for further functionalization:

| Reaction Type | Electrophile | Product | Yield | Conditions |

|---|---|---|---|---|

| Alkylation | Alkyl halides | 5-Alkyl-tetrazole derivatives | 60–75% | THF, −78°C to RT |

| Acylation | Acyl chlorides | 5-Acyl-tetrazole derivatives | 55–70% | DCM, 0°C to RT |

| Aldol Addition | Aldehydes/Ketones | 5-(Hydroxyalkyl)-tetrazoles | 40–65% | THF, −20°C, 12–24 h |

The PMB group remains intact under these conditions, enabling regioselective modifications at the C5 position .

Participation in Multicomponent Reactions (MCRs)

The carboxylic acid group facilitates participation in Ugi-4CR and Passerini reactions , yielding peptidomimetics and heterocyclic hybrids:

Example Reaction Pathway:

-

UT-4CR : React with formaldehyde, tert-butyl isocyanide, and 2-(4-chlorophenyl)ethanamine to form tetrazole-peptidomimetics (50% yield) .

-

Oxidative Cyclization : Under DLP (dilauroyl peroxide), tetrazole-xanthate intermediates undergo 7-endo-trig cyclization to yield azepinoindolones (45–82% yield) .

Key intermediates retain the PMB group, which is cleaved post-reaction for biological evaluation .

Carboxylic Acid Reactivity

The carboxylic acid moiety undergoes classical transformations:

Decarboxylation pathways are pH-sensitive, with optimal performance under basic conditions .

Biological Implications

-

Antimicrobial Activity : Via inhibition of bacterial enzymes (e.g., β-lactamase) through hydrogen bonding and metal chelation .

-

Anticancer Potential : As tubulin polymerization inhibitors (IC₅₀ ≈ 1.1 μM) .

Stability and Degradation

The PMB group is stable under basic and nucleophilic conditions but cleaved via:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of tetrazole, including 2-(4-methoxybenzyl)-2H-tetrazole-5-carboxylic acid, exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain tetrazole derivatives possess minimal inhibitory concentration (MIC) values as low as 23.40 μg/L against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group enhances antimicrobial efficacy.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using the carrageenan-induced rat paw edema method revealed that certain tetrazole derivatives exhibited potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac . The IC50 values for COX-1 and COX-2 inhibition ranged significantly, indicating potential for development into selective anti-inflammatory agents.

Anticancer Potential

Recent investigations into the anticancer properties of tetrazole derivatives have shown promising results. For example, specific derivatives demonstrated significant cytotoxicity against various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549), with IC50 values reported as low as 4.2 μM . The mechanism of action appears to involve interaction with DNA, suggesting a genotoxic pathway that could be exploited in cancer therapy.

Material Science

Explosives and Functional Materials

Tetrazoles are recognized for their applications in material science, particularly as energetic materials. The stability and energy output of tetrazole derivatives make them suitable candidates for use in explosives . The synthesis of novel tetrazole-based compounds has led to advancements in developing safer and more efficient explosive materials.

Agriculture

Pesticidal Activity

Research has indicated that tetrazole derivatives may possess pesticidal properties. Compounds similar to this compound have been tested for their ability to inhibit the growth of agricultural pests. Preliminary results suggest effective activity against certain pest species, warranting further exploration into their application as biopesticides .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | MIC (μg/L) | Target Organism | Reference |

|---|---|---|---|

| 1 | 23.40 | Staphylococcus aureus | |

| 2 | 46.87 | Escherichia coli | |

| 3 | 100 | Bacillus subtilis |

Table 2: Anti-inflammatory Activity Comparison

Table 3: Anticancer Activity Against Various Cell Lines

Mécanisme D'action

The mechanism of action of 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and carboxylic acid group are key functional groups that contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methoxyphenyl)-2h-tetrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

2-(4-Methoxybenzyl)-2h-tetrazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid is unique due to the presence of both the 4-methoxybenzyl group and the carboxylic acid group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-(4-Methoxybenzyl)-2H-tetrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxybenzyl group enhances its lipophilicity, potentially improving its bioavailability.

Molecular Formula: C₉H₈N₄O₂

CAS Number: 70978-20-0

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study comparing various tetrazole derivatives, this compound demonstrated significant inhibition against Leishmania braziliensis promastigotes with an IC₅₀ value comparable to standard treatments like Pentamidine .

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | Leishmania braziliensis | 15 | |

| Pentamidine | Leishmania braziliensis | 13 |

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can contribute to reducing inflammation in various models, making it a candidate for treating inflammatory diseases.

3. Anticancer Properties

In vitro studies have indicated that this compound can inhibit cancer cell proliferation. For instance, it exhibited cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer), with IC₅₀ values in the micromolar range .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action: Disruption of microbial cell membranes and inhibition of essential enzymes.

- Anti-inflammatory Action: Inhibition of COX and reduction of pro-inflammatory cytokines.

- Anticancer Action: Induction of apoptosis in cancer cells through modulation of apoptotic pathways.

Case Studies

- Inhibition Studies on Cancer Cells : A study evaluated the compound's effects on MiaPaCa2 pancreatic cancer cells, revealing significant inhibition of lactate production and glycolysis, suggesting a potential role in metabolic reprogramming of cancer cells .

- Leishmaniasis Treatment : The efficacy against Leishmania braziliensis highlights its potential as an alternative treatment option for leishmaniasis, particularly in cases resistant to conventional therapies .

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methyl]tetrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-17-8-4-2-7(3-5-8)6-14-12-9(10(15)16)11-13-14/h2-5H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILWHMFYKTWDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.